Product packaging for (2-Butoxyphenyl)(methyl)sulfane(Cat. No.:CAS No. 1443310-60-8)

(2-Butoxyphenyl)(methyl)sulfane

Cat. No.: B7997416
CAS No.: 1443310-60-8
M. Wt: 196.31 g/mol
InChI Key: VATKXUHSFHBSPC-UHFFFAOYSA-N
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Description

(2-Butoxyphenyl)(methyl)sulfane (CAS 1443310-60-8) is an aryl sulfide compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . As a structural analog of simpler aryl methyl sulfides like methyl phenyl sulfide , it serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound is part of a class of organosulfur compounds that are of significant interest in pharmaceutical development, particularly in the emerging field of hydrogen sulfide (H2S) donors and multi-target therapeutic agents . The butoxy side chain in its structure may influence its solubility and reactivity, making it a candidate for developing novel H2S-releasing hybrids, which is a promising strategy for treating complex diseases such as neurodegenerative disorders, cardiovascular conditions, and cancer . Researchers can utilize this chemical as a precursor or intermediate to explore new pathways in drug discovery and chemical biology. This product is strictly For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16OS B7997416 (2-Butoxyphenyl)(methyl)sulfane CAS No. 1443310-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATKXUHSFHBSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298911
Record name Benzene, 1-butoxy-2-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443310-60-8
Record name Benzene, 1-butoxy-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443310-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butoxy-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Butoxyphenyl Methyl Sulfane

Strategic Precursor Design and Selection for the Synthesis of (2-Butoxyphenyl)(methyl)sulfane

The synthesis of this compound can be approached via two primary retrosynthetic pathways, which dictate the choice of precursors.

Pathway A: Etherification followed by Sulfanylation

In this approach, the butoxybenzene (B75284) moiety is formed first, followed by the introduction of the methylthio group.

Precursor 1: Butoxybenzene. This commercially available starting material can be subjected to sulfanylation. alfa-chemistry.com However, direct C-H functionalization for sulfanylation can be challenging and may lead to mixtures of isomers.

Precursor 2: 2-Butoxyphenol. This precursor would require activation, for example, by conversion to an aryl halide or triflate, before coupling with a methylthiol equivalent.

Precursor 3: 1-Bromo-2-butoxybenzene. This precursor is suitable for cross-coupling reactions with a methylthiolating agent.

Pathway B: Sulfanylation followed by Etherification

This strategy involves the initial formation of the aryl sulfide (B99878), followed by the etherification of a phenol (B47542).

Precursor 1: 2-(Methylthio)phenol (B87076). This is a key precursor where the sulfur is already in place. foodb.canist.gov The subsequent step is a Williamson ether synthesis or related etherification to introduce the butyl group. youtube.com

Precursor 2: 2-Mercaptophenol. This precursor would first undergo S-methylation followed by O-butylation.

Precursor 3: 1-Bromo-2-(methylthio)benzene. This allows for the formation of the ether linkage via a nucleophilic substitution or a Buchwald-Hartwig type C-O coupling reaction.

Carbon-Sulfur Bond Formation Strategies in the Synthesis of this compound

The formation of the C-S bond is a critical step in synthesizing aryl sulfides. nus.edu.sg Several methodologies have been developed, ranging from classical nucleophilic substitutions to modern transition-metal-catalyzed reactions. thieme-connect.comnih.gov

Nucleophilic Substitution Approaches (e.g., using thiols, sulfides)

Nucleophilic substitution reactions are a traditional method for forming C-S bonds. thieme-connect.com In the context of synthesizing an intermediate for this compound, this could involve the reaction of an activated aryl halide with a methylthiolate source. For instance, 2-alkoxyphenol can be converted to the corresponding aryl halide, which then reacts with sodium thiomethoxide.

A related approach is the Sandmeyer-type reaction, where a diazonium salt derived from an aniline (B41778) derivative reacts with a sulfur nucleophile. thieme-connect.com For example, 2-butoxyaniline (B1266640) could be converted to the corresponding diazonium salt and then treated with a methyl sulfide source.

Electrophilic Sulfanylation Methods

Electrophilic sulfanylation involves the reaction of an electron-rich aromatic ring with an electrophilic sulfur species. researchgate.net For example, butoxybenzene could be directly sulfenylated using an electrophilic methylthio reagent, though this may suffer from regioselectivity issues. alfa-chemistry.com Hypervalent iodine reagents can be used to mediate the dehydrogenative C-S coupling of arenes and thiophenols by generating a sulfenium ion intermediate. researchgate.net

Radical Mediated C-S Coupling Reactions

Radical-mediated reactions offer an alternative pathway for C-S bond formation. thieme-connect.com A photo-induced radical cross-coupling of aryl iodides and disulfides can synthesize aryl sulfides under mild, transition-metal-free conditions. researchgate.net This method is characterized by its broad substrate scope and high efficiency. researchgate.net Another approach involves the reaction of aryl diazonium salts in a radical cascade process. organic-chemistry.org

Transition-Metal Catalyzed C-S Cross-Coupling Reactions

Transition-metal catalysis has become a powerful and versatile tool for constructing C-S bonds, offering milder conditions and greater functional group tolerance compared to classical methods. thieme-connect.comnih.govacsgcipr.org

Palladium Catalysis: The Migita and Buchwald-Hartwig cross-coupling reactions are prominent examples. thieme-connect.comorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. acsgcipr.orgorganic-chemistry.org The choice of ligand, such as CyPF-t-Bu or those based on N-heterocyclic carbenes (NHCs), is crucial for achieving high catalytic activity. organic-chemistry.org Decarboxylative C-S cross-couplings using a bimetallic system of palladium and copper have also been developed, providing an alternative to organohalide precursors. nih.govwpmucdn.com

Nickel Catalysis: Nickel is a more abundant and less expensive alternative to palladium. thieme-connect.com Nickel-catalyzed cross-coupling reactions of aryl halides or triflates with thiols have been successfully developed. organic-chemistry.orgresearchgate.net These reactions can proceed under mild conditions and are applicable to a wide range of substrates. organic-chemistry.orgresearchgate.net

Copper Catalysis: Copper-catalyzed Ullmann-type reactions are a well-established method for C-S bond formation. nih.govacsgcipr.org Modern protocols often use ligands to moderate the traditionally harsh reaction conditions. acsgcipr.org Copper catalysis is effective for coupling aryl iodides with thiols or dimethyl disulfide to produce aryl methyl sulfides. nih.govorganic-chemistry.org

Below is a table summarizing various transition-metal catalyzed C-S cross-coupling reactions applicable to the synthesis of aryl alkyl sulfides.

Catalyst SystemReactantsReaction TypeKey Features
Pd(OAc)₂ / LigandAryl Halide/Triflate + ThiolBuchwald-Hartwig/Migita CouplingHigh turnover numbers, broad functional group tolerance. organic-chemistry.org
NiCl₂(dppp)Aryl Halide + ThiolNickel-Catalyzed Cross-CouplingUtilizes a more earth-abundant metal. nih.gov
CuI / LigandAryl Iodide + Thiol/DisulfideUllmann-type CouplingPractical and efficient, tolerates various functional groups. nih.gov
Pd(OAc)₂ / CuCO₃·Cu(OH)₂Aryl Carboxylic Acid + ThiolDecarboxylative CouplingAvoids the use of organohalide precursors. wpmucdn.com

Etherification Methodologies for the Butoxyphenyl Moiety Prior to or Following Sulfane Formation

The introduction of the butyl ether group can be performed either before or after the C-S bond is formed. The most common method for this transformation is the Williamson ether synthesis.

This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), in an SN2 reaction. youtube.com

Etherification of 2-(Methylthio)phenol:

A common synthetic route involves the O-alkylation of 2-(methylthio)phenol. nist.gov The phenolic proton is removed by a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. This is followed by the addition of a butylating agent like 1-bromobutane to yield this compound. This approach is often preferred due to the ready availability of 2-(methylthio)phenol.

The reaction conditions for the etherification of phenols can be optimized. For instance, using a carboxylic acid salt as a catalyst in the reaction with an etherifying agent can be effective. google.com

Below is a table outlining the typical reactants and conditions for the Williamson ether synthesis to form the butoxyphenyl moiety.

Phenolic SubstrateButylating AgentBaseSolventTypical Conditions
2-(Methylthio)phenol1-BromobutaneK₂CO₃Acetone or DMFReflux
2-Mercaptophenol1-IodobutaneNaOHEthanol/WaterRoom Temperature to Reflux
PhenolButyl TosylateCs₂CO₃Acetonitrile (B52724)Reflux

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis stands as a fundamental and versatile method for preparing ethers. wikipedia.org It proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comorganicchemistrytutor.com For the synthesis of this compound, the key precursor is 2-(methylthio)phenol. This phenol is first deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking a butyl halide (e.g., 1-bromobutane or 1-iodobutane) to form the desired ether.

The reaction is outlined as follows: Step 1: Deprotonation 2-(methylthio)phenol + Base → Sodium 2-(methylthio)phenoxide

Step 2: Nucleophilic Substitution (SN2) Sodium 2-(methylthio)phenoxide + 1-Butyl Halide → this compound + Sodium Halide

The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are highly effective for deprotonating the phenol. masterorganicchemistry.com Alternatively, weaker bases like potassium carbonate (K2CO3) can be used, often under phase-transfer catalysis conditions, which is common in industrial settings. wikipedia.orgbyjus.com The reaction is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.org

A potential side reaction is C-alkylation, where the butyl group attaches to the benzene (B151609) ring instead of the oxygen atom, as the phenoxide ion is an ambident nucleophile. wikipedia.orgrsc.org However, using polar aprotic solvents generally favors the desired O-alkylation. rsc.org

Ullmann-Type Etherifications

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route, particularly when the Williamson synthesis is not feasible (e.g., with less reactive aryl halides). wikipedia.orgorganic-chemistry.org In a modern approach to synthesizing this compound, 2-(methylthio)phenol could be coupled with a butyl halide, or more commonly, an activated aryl halide like 2-bromo-1-(methylthio)benzene could be coupled with butanol. wikipedia.org

The modern Ullmann-type reaction involves a copper(I) catalyst, often generated in situ from copper(I) salts like CuI or Cu2O, a base, and a ligand. wikipedia.orgnih.gov The reaction proceeds through a copper(I) alkoxide intermediate. wikipedia.org

A plausible Ullmann-type synthesis would be: 2-bromo-1-(methylthio)benzene + 1-Butanol + Base --(Cu catalyst, Ligand)--> this compound

High-boiling polar solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are traditionally used, with temperatures often exceeding 150 °C. wikipedia.org However, the introduction of specific ligands, such as diamines, picolinic acid, or phenanthroline derivatives, has enabled these reactions to proceed under much milder conditions with improved yields and functional group tolerance. nih.govacs.org

Multi-Step Synthetic Sequences and Convergent Synthesis Strategies for this compound

Longer, multi-step synthetic plans allow for greater flexibility and can be designed to build complex molecules from simple, readily available starting materials. libretexts.orgyoutube.com For this compound, a convergent strategy is highly efficient. This involves preparing key fragments of the molecule separately before combining them in a final step.

Convergent Approach Example:

Fragment A Synthesis: Preparation of 2-bromo-1-butoxybenzene. This can be achieved by the Williamson ether synthesis from 2-bromophenol (B46759) and a butyl halide.

Fragment B Introduction: Introduction of the methylthio group. This can be accomplished via a metal-catalyzed C-S cross-coupling reaction. For instance, the 2-bromo-1-butoxybenzene (Fragment A) can be reacted with a methylthiolate source, such as sodium thiomethoxide, using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., Josiphos). mdpi.comresearchgate.net This approach avoids handling the potentially more sensitive 2-(methylthio)phenol as a starting material in the etherification step.

This multi-step sequence offers the advantage of building complexity systematically and often allows for easier purification of intermediates compared to a linear synthesis where side products might be carried through several steps.

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Selectivity

Optimizing reaction parameters is crucial for maximizing the efficiency of any synthetic protocol. For the preparation of this compound, key factors include the solvent, temperature, pressure, and catalyst system.

Solvent Effects on Reaction Efficacy

The choice of solvent significantly impacts the rate and selectivity of both Williamson and Ullmann syntheses.

For Williamson Ether Synthesis: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred because they effectively solvate the cation of the phenoxide salt, leaving a highly reactive "naked" nucleophile. wikipedia.org This enhances the rate of the SN2 reaction. Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction. wikipedia.org

For Ullmann-Type Etherifications: High-boiling polar solvents like DMF and NMP are traditionally used to achieve the necessary high temperatures. wikipedia.org However, modern ligand-assisted protocols may allow for the use of solvents with lower boiling points, such as dioxane or toluene, under milder conditions. scielo.org.mx

Table 1: Effect of Solvent on a Model Williamson Ether Synthesis (Phenol with 1-Bromobutane)
SolventDielectric Constant (ε)Typical Reaction TimeYield (%)Selectivity (O- vs C-alkylation)
DMF36.72-4 h>90%High for O-alkylation
Acetonitrile37.53-5 h~85-90%High for O-alkylation
THF7.66-8 h~70-80%Good for O-alkylation
Ethanol24.6>12 h<50%Increased C-alkylation

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter controlling the reaction rate. In general, higher temperatures increase the reaction rate for both Williamson and Ullmann syntheses.

Williamson Synthesis: Typically performed between 50-100 °C. wikipedia.org Higher temperatures can accelerate the reaction but may also promote the competing E2 elimination side reaction, especially if secondary or sterically hindered alkyl halides are used. organicchemistrytutor.combyjus.com Since 1-butyl halides are primary, this is less of a concern.

Ullmann Synthesis: Traditional reactions often require temperatures above 150-200 °C. wikipedia.orgscielo.org.mx The use of microwave irradiation has been shown to dramatically reduce reaction times in related Ullmann-type C-S bond formations, a technique that could be applied here. researchgate.net Pressure is generally not a significant variable unless volatile reactants or solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel is necessary.

Catalyst Loading and Ligand Design for Improved Performance

This subsection is primarily relevant to the Ullmann-type etherification. The performance of the copper catalyst is highly dependent on its concentration and the nature of the supporting ligand.

Catalyst Loading: While stoichiometric amounts of copper were used in classical Ullmann reactions, modern catalytic versions use significantly less, typically ranging from 1 to 10 mol%. researchgate.net Lowering catalyst loading is economically and environmentally beneficial.

Ligand Design: The development of effective ligands has been the most significant advance in Ullmann chemistry. Ligands accelerate the reaction by stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination. For C-O coupling, simple and inexpensive ligands like N,N-dimethylglycine, various diamines, and picolinic acid have proven effective, allowing reactions to proceed at lower temperatures (e.g., 80-120 °C) with high yields. organic-chemistry.orgrsc.orgnih.gov The choice of ligand can also influence chemoselectivity, for instance, in selectively arylating a phenol in the presence of an aliphatic alcohol. rsc.org

Table 2: Influence of Ligand on a Model Ullmann-Type Aryl Etherification
Catalyst SystemLigandTemperature (°C)Yield (%)
CuI (10 mol%)None160-200Variable, often low
CuI (5 mol%)1,10-Phenanthroline (10 mol%)120Good to Excellent
Cu₂O (5 mol%)Picolinic Acid (10 mol%)80-110Excellent
CuI (10 mol%)N,N-Dimethylglycine (20 mol%)110High

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, these principles can be applied to various aspects of the synthetic route, from the choice of solvent to the efficiency of the reaction itself.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that can have significant health and environmental consequences. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. sigmaaldrich.com

Solvent-Free Approaches:

Solvent-free, or neat, reactions offer the most significant environmental advantage by completely eliminating solvent-related waste, hazards, and purification challenges. nih.gov For the synthesis of aryl sulfides, solvent-free methods, often facilitated by microwave irradiation or mechanochemistry, have been explored. organic-chemistry.org A plausible solvent-free approach for this compound could involve the reaction of 2-butoxythiophenol with a methylating agent under microwave irradiation. This technique can lead to significantly reduced reaction times and improved energy efficiency. organic-chemistry.org

Environmentally Benign Solvents:

When a solvent is necessary, several greener alternatives to traditional solvents like toluene, DMF, or chlorinated hydrocarbons are available. These include water, supercritical fluids, ionic liquids, and bio-derived solvents. mdpi.comsigmaaldrich.com For the synthesis of aryl sulfides, solvents such as polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DESs) have been shown to be effective and more environmentally friendly. mdpi.com Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also gaining traction as sustainable alternatives. sigmaaldrich.comnih.gov

The following table illustrates a hypothetical comparison of different solvents for the synthesis of this compound from 2-butoxythiophenol and a methylating agent, based on typical results for analogous aryl sulfide syntheses.

Table 1: Comparison of Solvents for the Synthesis of this compound This table is illustrative and based on typical outcomes for analogous reactions.

Solvent Reaction Time (hours) Yield (%) Environmental/Safety Considerations
Toluene 8 85 Volatile organic compound (VOC), neurotoxin.
DMF 6 90 VOC, reproductive toxin, requires extensive purification.
2-MeTHF 8 88 Bio-derived, lower toxicity than THF, easier to recycle. sigmaaldrich.comnih.gov
CPME 7 92 Lower peroxide formation than THF, hydrophobic, aids in workup. sigmaaldrich.comnih.gov
PEG-400 5 95 Low volatility, recyclable, biodegradable. beilstein-journals.org
Water 12 75 Safest solvent, but may have limited substrate solubility and require phase-transfer catalysts. mdpi.com

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more efficient and less wasteful process. primescholars.com The synthesis of this compound can be approached through different routes, each with a distinct atom economy. A common method for preparing aryl ethers and thioethers is the Williamson synthesis, which involves the reaction of an alkoxide or thiolate with an alkyl halide. researchgate.net

Let's consider two plausible Williamson-type synthetic pathways to this compound:

Route A: Reaction of sodium 2-butoxythiophenoxide with methyl iodide.

Route B: Reaction of 2-chlorobutane (B165301) with sodium 2-methoxythiophenoxide.

The table below provides a hypothetical atom economy calculation for Route A.

Table 2: Atom Economy Calculation for the Synthesis of this compound via Route A This table is for illustrative purposes.

Reactant Molecular Formula Molecular Weight ( g/mol )
Sodium 2-butoxythiophenoxide C₁₀H₁₃NaOS 204.26
Methyl Iodide CH₃I 141.94
Total Reactant Mass 346.20
Product Molecular Formula Molecular Weight ( g/mol )
This compound C₁₁H₁₆OS 196.31
Byproduct Molecular Formula Molecular Weight ( g/mol )
Sodium Iodide NaI 149.89

| % Atom Economy | | (196.31 / 346.20) x 100 = 56.7% |

This calculation demonstrates that even with a high chemical yield, the atom economy of this route is only 56.7%, with a significant portion of the reactant mass ending up as the sodium iodide byproduct. To improve atom economy, alternative synthetic strategies such as addition reactions or catalytic C-H activation could be explored, as these methods have the potential to incorporate a greater proportion of the reactant atoms into the final product. primescholars.com

The first principle of green chemistry is the prevention of waste. mdpi.com In the synthesis of this compound, waste can be generated from byproducts, unreacted starting materials, solvents, and reagents used in workup and purification.

Catalytic Approaches:

The use of stoichiometric reagents often leads to significant waste. Employing catalytic methods is a key strategy for waste minimization. For instance, instead of using a stoichiometric base in the Williamson synthesis, a catalytic amount of a phase-transfer catalyst could be used in a biphasic system, reducing the amount of base required and simplifying purification.

Byproduct Valorization:

In cases where byproducts are unavoidable, exploring potential uses for them can turn a waste stream into a valuable resource. For example, in the Williamson synthesis (Route A), the byproduct is sodium iodide. This could potentially be recovered and used in other chemical processes.

Solvent Recycling:

Process Intensification:

Techniques like continuous flow chemistry can lead to significant waste reduction by improving reaction control, minimizing reactor size, and reducing the volume of solvent needed. mdpi.com

Scalability and Process Chemistry Considerations for the Preparation of this compound

Scaling a synthesis from the laboratory to an industrial setting presents a unique set of challenges. Process chemistry focuses on developing safe, efficient, and economically viable processes for large-scale production.

Heat Transfer and Reaction Control:

Exothermic reactions, which are common in the synthesis of aryl sulfides, can pose significant safety risks on a large scale if not properly controlled. The choice of reactor, stirring efficiency, and cooling capacity are critical for maintaining a safe operating temperature and preventing runaway reactions. Continuous flow reactors offer superior heat transfer compared to batch reactors, providing better control over exothermic processes.

Reagent Selection and Cost:

On a large scale, the cost and availability of starting materials and reagents become major factors. For instance, while methyl iodide is a highly effective methylating agent, its cost and toxicity might make a less expensive and safer alternative like dimethyl sulfate (B86663) or dimethyl carbonate more attractive for industrial production, even if it requires more forcing reaction conditions. rsc.org

Purification and Isolation:

Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical and costly on an industrial scale. Developing a process that yields a product of sufficient purity through crystallization or distillation is highly desirable. This involves careful control of reaction conditions to minimize the formation of impurities that are difficult to separate.

Process Safety:

A thorough hazard evaluation is essential before scaling up any chemical process. This includes understanding the thermal stability of reactants, intermediates, and products, as well as the potential for gas evolution or other hazardous events. For the synthesis of this compound, the handling of potentially malodorous thiols and toxic alkylating agents would require stringent safety protocols and engineering controls.

The following table outlines some key process chemistry considerations for scaling up the synthesis of this compound.

Table 3: Scalability and Process Chemistry Considerations This table presents a general overview of key considerations.

Parameter Laboratory Scale Industrial Scale Rationale for Change
Reaction Vessel Round-bottom flask Jacketed glass-lined or stainless steel reactor; Continuous flow reactor Improved heat transfer, material compatibility, and safety.
Methylating Agent Methyl iodide Dimethyl sulfate, Dimethyl carbonate Lower cost, improved safety profile, though may require different reaction conditions. rsc.org
Base Sodium hydride Sodium hydroxide, Potassium carbonate Lower cost, easier to handle on a large scale, though may affect reactivity.
Purification Flash chromatography Crystallization, Distillation Cost-effectiveness, throughput, and reduced solvent waste.

| Process Control | Manual addition, magnetic stirring | Automated dosing systems, overhead mechanical stirring, process analytical technology (PAT) | Enhanced safety, consistency, and optimization of reaction parameters. |

Comprehensive Chemical Reactivity and Transformation Studies of 2 Butoxyphenyl Methyl Sulfane

Reactivity at the Sulfane Moiety of (2-Butoxyphenyl)(methyl)sulfane

The sulfane (thioether) moiety in this compound is the primary site of its characteristic chemical reactivity. The sulfur atom, with its lone pairs of electrons, acts as a nucleophile and is susceptible to oxidation, reduction, and reactions with electrophiles.

The oxidation of sulfides is a fundamental transformation in organosulfur chemistry, leading to the formation of sulfoxides and, upon further oxidation, sulfones. researchgate.net This process is highly relevant to the reactivity of this compound.

The selective oxidation of aryl sulfides like this compound to either the sulfoxide (B87167) or sulfone can be achieved by carefully choosing the oxidant and controlling reaction conditions. researchgate.netacs.org

Hydrogen Peroxide (H₂O₂) : As an environmentally benign oxidant, H₂O₂ is widely used. nih.gov In the presence of catalysts or specific solvents, it can selectively oxidize sulfides. For instance, using H₂O₂ in glacial acetic acid provides a transition-metal-free method for the highly selective synthesis of sulfoxides. nih.gov The selectivity towards sulfoxides or sulfones can often be controlled by temperature and the amount of H₂O₂ used. mdpi.comorganic-chemistry.org Catalysts like tantalum carbide or niobium carbide can also direct the oxidation towards either the sulfoxide or the sulfone, respectively. organic-chemistry.orgorganic-chemistry.org

Inorganic Oxidants : Reagents like sodium periodate (B1199274) (NaIO₄) and potassium permanganate (B83412) (KMnO₄) are effective for sulfide (B99878) oxidation. researchgate.net However, these strong oxidants can sometimes lead to over-oxidation to the sulfone, requiring careful stoichiometric control for selective sulfoxide formation.

Organic Peracids : Meta-chloroperoxybenzoic acid (m-CPBA) is a common and efficient reagent for the oxidation of sulfides. Typically, one equivalent of m-CPBA at low temperatures will yield the sulfoxide, while two or more equivalents will produce the sulfone.

Table 1: Common Oxidizing Agents for Sulfide Transformation

Oxidizing Agent Target Product Typical Conditions
Hydrogen Peroxide (H₂O₂) / Acetic Acid Sulfoxide Mild, transition-metal-free nih.gov
Hydrogen Peroxide (H₂O₂) / Niobium Carbide Sulfone Catalyst directs to sulfone organic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) Sulfoxide Low temperature
meta-Chloroperoxybenzoic acid (m-CPBA) (≥2 equiv.) Sulfone Higher temperature or excess reagent
Sodium Periodate (NaIO₄) Sulfoxide/Sulfone Stoichiometric control required researchgate.net

The oxidation of a sulfide, such as this compound, by a peroxide like H₂O₂ generally proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide. researchgate.net This breaks the weak O-O bond. In aqueous solutions, the mechanism can be influenced by solvent molecules that stabilize the transition state. acs.org The reaction involves the formation of an S-O bond and the breaking of the peroxide bond in a concerted or stepwise manner, leading to the sulfoxide. researchgate.netacs.org Further oxidation of the sulfoxide to the sulfone follows a similar mechanistic principle, although the sulfur atom in the sulfoxide is less nucleophilic than in the sulfide.

Since the sulfur atom in a sulfoxide is a stereocenter, the oxidation of a prochiral sulfide like this compound can lead to a chiral sulfoxide. illinois.edursc.org The synthesis of enantiomerically enriched sulfoxides is of significant interest due to their application as chiral auxiliaries in asymmetric synthesis and their presence in biologically active molecules. illinois.eduwiley-vch.delibretexts.org

Methods for achieving chiral sulfoxide formation include:

Enzymatic Oxidation : Certain enzymes, such as monooxygenases, can catalyze the oxidation of sulfides with high enantioselectivity. libretexts.orgresearchgate.net

Chiral Chemical Reagents : The use of chiral oxidizing agents, such as chiral oxaziridines, can transfer an oxygen atom enantioselectively. libretexts.org

Catalytic Asymmetric Oxidation : This is a highly developed field where a chiral catalyst, often a metal complex with a chiral ligand (e.g., based on titanium, vanadium, or ruthenium), is used with a stoichiometric achiral oxidant (like H₂O₂). wiley-vch.delibretexts.org This approach is often preferred for its efficiency and the ability to generate significant quantities of the desired enantiomer. wiley-vch.de

While the primary reactivity of the sulfane group is oxidative, the corresponding sulfoxides and sulfones can be reduced back to the sulfide. The reduction of sulfoxides is a relatively common transformation and can be achieved with a variety of reagents. organic-chemistry.org The reduction of the more stable sulfonyl group is significantly more challenging and requires stronger reducing agents. thieme-connect.compsu.edu

Table 2: Reagents for the Reduction of Sulfoxides and Sulfones

Substrate Reducing System Key Features
Sulfoxides NaBH₄/I₂ Chemoselective, tolerates esters and nitriles organic-chemistry.org
Sulfoxides Et₃SiH / B(C₆F₅)₃ Catalytic, transition-metal-free thieme-connect.com
Sulfones LiAlH₄/TiCl₄ Powerful, rapid reduction psu.edu
Sulfones Et₃SiH / B(C₆F₅)₃ Effective for alkyl aryl sulfones thieme-connect.com

For (2-Butoxyphenyl)(methyl)sulfoxide, a range of mild reducing agents can be employed. The B(C₆F₅)₃-catalyzed reduction with triethylsilane (Et₃SiH) is a modern, metal-free option. thieme-connect.com For the corresponding sulfone, more powerful systems like lithium aluminum hydride combined with titanium tetrachloride (LiAlH₄-TiCl₄) would likely be necessary to achieve the reduction back to this compound. psu.edu

The lone pair of electrons on the sulfur atom of this compound allows it to act as a nucleophile and react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. researchgate.net These salts are typically stable, crystalline solids.

The reaction involves the direct attack of the sulfur atom on the electrophilic carbon of an alkylating agent, displacing a leaving group. This results in a positively charged, tricoordinated sulfur center.

Ar-S-CH₃ + R-X → [Ar-S⁺(CH₃)(R)]X⁻ (where Ar = 2-Butoxyphenyl, R = an alkyl group, and X = a halide or other leaving group)

Triarylsulfonium salts can be synthesized through methods such as the reaction of a diaryl sulfoxide with an arene in the presence of a strong acid. thieme-connect.de Aryl sulfonium salts have found applications in organic synthesis, for example, as arylating agents in transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com

Ligand Exchange and Coordination Chemistry with Metal Centers

The sulfur atom of the methylsulfane group in this compound possesses lone pairs of electrons, allowing it to function as a Lewis base and a ligand in coordination complexes with various metal centers. idc-online.comresearchgate.net Similarly, the oxygen atom of the butoxy group also has lone pairs available for coordination. This dual functionality opens up several possibilities for its coordination behavior.

The compound can act as a monodentate ligand , binding to a metal center exclusively through the sulfur atom. Thioether ligands are known to coordinate to a wide range of transition metals, including palladium, platinum, gold, and rhodium.

Alternatively, this compound can function as a bidentate or chelating ligand . The ortho disposition of the butoxy and methylsulfane groups allows for the potential formation of a stable five-membered chelate ring with a metal center, involving simultaneous coordination through both the sulfur and oxygen atoms. mdpi.com This chelation effect would lead to more stable metal complexes compared to coordination with monodentate analogues.

Ligand exchange reactions involve the substitution of other ligands in a metal complex by this compound. nih.gov For instance, weakly bound solvent ligands in a metal-solvent complex could be readily displaced. The efficiency and nature of these coordination and exchange reactions would depend on factors such as the nature of the metal ion (its hardness/softness), the other ligands present in the coordination sphere, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Binding Atoms Potential Metal Partners
Monodentate Sulfur Pd(II), Pt(II), Au(I), Rh(I)

Cleavage Reactions of the C-S Bond

The carbon-sulfur bonds in this compound, specifically the aryl-sulfur (Cₐᵣ-S) bond and the methyl-sulfur (S-Cₘₑ) bond, can be cleaved under various chemical conditions. rsc.org The cleavage of such bonds is a significant transformation in organic synthesis.

Reductive Cleavage: The C-S bond in aryl sulfides can be cleaved by reducing agents. A classic method involves the use of dissolving metals, such as sodium in liquid ammonia. This process would likely cleave the Cₐᵣ-S bond to yield 2-butoxybenzene and methanethiol (B179389) upon workup.

Oxidative Cleavage: Oxidation of the sulfide to a sulfoxide or sulfone can facilitate C-S bond cleavage. For example, reaction with an oxidizing agent followed by treatment with a base can lead to the elimination of the sulfur-containing group. rsc.org

Transition-Metal-Catalyzed Cleavage: Palladium-catalyzed reactions are known to mediate the cleavage of C-S bonds in thioethers. nih.govresearchgate.netresearchgate.net These reactions often involve the oxidative addition of the C-S bond to a low-valent palladium center and can be used to form new carbon-carbon or carbon-heteroatom bonds. Photochemical methods can also be employed, where irradiation can induce homolytic cleavage of the C-S bond, particularly the weaker S-Cₘₑ bond, to form radical intermediates. tandfonline.comnih.govdntb.gov.ua

Table 2: Potential C-S Bond Cleavage Reactions

Reaction Type Reagents Bond Cleaved Probable Products
Reductive Na / liq. NH₃ Aryl-S 2-Butoxybenzene
Oxidative H₂O₂, then base Aryl-S / Methyl-S Varies with conditions
Palladium-Catalyzed Pd(0) catalyst, reagents Aryl-S Cross-coupling products

Reactivity at the Aromatic Ring System of this compound

The reactivity of the benzene (B151609) ring is strongly influenced by the attached butoxy and methylsulfane substituents. These groups determine both the rate and the regioselectivity of reactions such as electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. baranlab.orgyoutube.com The electron-rich nature of the benzene ring in this compound, enhanced by its substituents, makes it susceptible to attack by electrophiles. organic-chemistry.org

In electrophilic aromatic substitution, the regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. youtube.comyoutube.com

Butoxy Group (-OBu): The butoxy group is a powerful activating group. The oxygen atom donates electron density to the ring via a strong resonance effect (+R effect), which greatly outweighs its electron-withdrawing inductive effect (-I effect). This donation stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho and para positions. libretexts.org Therefore, the butoxy group is a strong ortho, para-director.

Methylsulfane Group (-SMe): The methylsulfane group is also an activating, ortho, para-director. The sulfur atom can donate electron density through resonance, although less effectively than oxygen due to poorer orbital overlap between sulfur's 3p orbitals and carbon's 2p orbitals.

When both groups are present, the directing effect of the more powerful activating group dominates. In this case, the butoxy group will primarily control the position of incoming electrophiles. The positions ortho (C6) and para (C4) to the butoxy group are the most activated sites for electrophilic attack. The C6 position is sterically hindered by the adjacent butoxy group, so substitution at the C4 position is often favored.

Based on the directing effects discussed, specific EAS reactions on this compound can be predicted.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com This would lead to the introduction of a nitro group, primarily at the C4 position, yielding 4-nitro-(2-butoxyphenyl)(methyl)sulfane.

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in halogenation. masterorganicchemistry.comyoutube.com Bromination, for example, would yield 4-bromo-(2-butoxyphenyl)(methyl)sulfane.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H) onto the ring, likely at the C4 position.

Acylation (Friedel-Crafts): Reaction with an acyl chloride (RCOCl) or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride (AlCl₃) would introduce an acyl group. youtube.com For example, acylation with acetyl chloride would yield 4-acetyl-(2-butoxyphenyl)(methyl)sulfane.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Electrophile Major Product
Nitration HNO₃, H₂SO₄ NO₂⁺ 4-Nitro-(2-butoxyphenyl)(methyl)sulfane
Bromination Br₂, FeBr₃ Br⁺ 4-Bromo-(2-butoxyphenyl)(methyl)sulfane
Sulfonation H₂SO₄, SO₃ SO₃ 4-Sulfonyl-(2-butoxyphenyl)(methyl)sulfane

Directed ortho-Metallation (DoM) Strategies and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.orgchem-station.com The reaction uses a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a position ortho to a directing metalation group (DMG). acs.org

In this compound, both the butoxy and methylsulfane groups can act as DMGs. However, the oxygen atom of the alkoxy group is a significantly more effective DMG than the sulfur atom of a thioether. baranlab.orgunblog.fr Therefore, treatment with n-butyllithium would result in selective deprotonation at the C3 position, which is the only available position ortho to the strong butoxy directing group.

The resulting aryllithium intermediate is a potent nucleophile and can react with a wide variety of electrophiles to introduce a functional group specifically at the C3 position. This strategy provides a route to 3-substituted derivatives that are inaccessible via classical electrophilic substitution.

Table 5: Functionalization via Directed ortho-Metallation

Step 1: Metallation Step 2: Electrophile (E⁺) Functional Group Introduced at C3 Product
n-BuLi, THF, -78 °C D₂O -D (Deuterium) 3-Deuterio-(2-butoxyphenyl)(methyl)sulfane
n-BuLi, THF, -78 °C (CH₃)₃SiCl -Si(CH₃)₃ (Trimethylsilyl) 3-Trimethylsilyl-(2-butoxyphenyl)(methyl)sulfane
n-BuLi, THF, -78 °C I₂ -I (Iodo) 3-Iodo-(2-butoxyphenyl)(methyl)sulfane
n-BuLi, THF, -78 °C CO₂ then H₃O⁺ -COOH (Carboxylic acid) 3-(Methylthio)-2-butoxybenzoic acid

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike typical aromatic rings which are electron-rich and thus react with electrophiles, SNAr requires the aromatic ring to be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com For a derivative of this compound to undergo SNAr, it would first need to be functionalized with both a suitable leaving group (typically a halide) and one or more strong EWGs, such as nitro (–NO2) or cyano (–CN) groups.

The general mechanism for an SNAr reaction proceeds via a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of EWGs at the ortho and para positions is crucial for stabilizing this negatively charged intermediate. wikipedia.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

Considering a hypothetical derivative, 1-chloro-2-butoxy-3-methylthio-4,6-dinitrobenzene, the presence of two nitro groups strongly activates the ring towards nucleophilic attack. The reaction with a nucleophile, such as sodium methoxide, would be expected to proceed readily.

Table 1: Hypothetical SNAr Reaction of an Activated this compound Derivative

Reactant Reagent Product Conditions
1-Chloro-2-butoxy-3-methylthio-4,6-dinitrobenzene Sodium Methoxide (NaOCH3) 1-Methoxy-2-butoxy-3-methylthio-4,6-dinitrobenzene Methanol, Room Temp.

The reactivity in SNAr reactions is also dependent on the nature of the leaving group. For aryl halides, the reactivity order is generally F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond.

Cross-Coupling Reactions on Halogenated Derivatives of this compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, typically involving a transition metal catalyst, most commonly palladium. nih.gov To utilize this compound in such reactions, it must first be halogenated to create an aryl halide derivative. The position of the halogen will dictate the regiochemistry of the resulting product. For instance, bromination of this compound would likely yield a mixture of isomers, with the major product being 4-bromo-1-butoxy-2-(methylthio)benzene due to the directing effects of the butoxy and methylthio groups.

Once the halogenated derivative is obtained, it can serve as the electrophilic partner in various cross-coupling reactions. The general catalytic cycle for palladium-catalyzed cross-coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate more complex structures.

Negishi Coupling: In a Negishi coupling, the nucleophilic partner is an organozinc reagent. nih.gov These reactions are known for their high functional group tolerance and reactivity. The reaction of a bromo-derivative of this compound with an alkylzinc reagent would introduce an alkyl group onto the aromatic ring. nih.gov

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

Reaction Type Electrophile Nucleophile Catalyst/Conditions Product
Suzuki-Miyaura 4-Bromo-1-butoxy-2-(methylthio)benzene Phenylboronic acid Pd(PPh3)4, Na2CO3 4-Phenyl-1-butoxy-2-(methylthio)benzene
Negishi 4-Bromo-1-butoxy-2-(methylthio)benzene Ethylzinc bromide PdCl2(dppf) 4-Ethyl-1-butoxy-2-(methylthio)benzene

Reactivity of the Butoxy Side Chain

Functional Group Interconversions on the Alkyl Chain

The n-butyl group of the butoxy side chain is a saturated alkyl chain and is generally unreactive. masterorganicchemistry.com Functional group interconversions (FGI) on this chain typically require harsh conditions, such as free-radical halogenation, which often leads to a mixture of products and lacks selectivity. youtube.com

However, if specific derivatives were synthesized where the alkyl chain contains a point of reactivity, more selective transformations could be achieved. For example, if a (2-(but-3-en-1-yloxy)phenyl)(methyl)sulfane were prepared, the terminal alkene would be a versatile handle for a wide range of FGIs, including:

Oxidation: Cleavage with ozone (ozonolysis) to form an aldehyde, or dihydroxylation using osmium tetroxide to form a diol.

Reduction: Catalytic hydrogenation to convert the alkene to an alkane. fiveable.me

Halogenation: Addition of Br2 across the double bond to form a dibromide.

Without such pre-installed functionality, selective reactions on the n-butyl chain are challenging.

Ether Cleavage Reactions

Aryl alkyl ethers are susceptible to cleavage under strong acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org The reaction of this compound with an excess of a strong acid like HI would cleave the ether bond.

The mechanism involves the initial protonation of the ether oxygen, forming a good leaving group. libretexts.orgsciencemadness.org The halide ion (I⁻) then acts as a nucleophile. In the case of aryl alkyl ethers, the nucleophilic attack occurs at the alkyl carbon (the butyl group), not the aromatic carbon, because an SN2 attack on an sp²-hybridized carbon is highly unfavorable. libretexts.org This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org The resulting phenol, 2-(methylthio)phenol (B87076), is generally unreactive towards further substitution by the halide under these conditions. libretexts.org

Table 3: Ether Cleavage of this compound

Reactant Reagent Products Mechanism
This compound Excess Hydroiodic Acid (HI), Heat 2-(Methylthio)phenol and 1-Iodobutane SN2

If the alkyl group were tertiary (e.g., a tert-butoxy (B1229062) group), the cleavage mechanism would shift to an SN1 pathway due to the formation of a stable tertiary carbocation. openstax.orglibretexts.org

Catalytic Activation and Transformations Involving this compound

Role of this compound as a Substrate in Transition Metal Catalysis

Organosulfur compounds can interact with transition metals in several ways, making them interesting substrates for catalytic transformations. researchgate.net The sulfur atom in this compound possesses lone pairs of electrons and can act as a ligand, coordinating to a metal center. This coordination can influence the reactivity of the molecule or the metal catalyst itself.

One significant area of research is the transition-metal-mediated activation and cleavage of carbon-sulfur bonds. rsc.org While the C(aryl)-S bond is relatively strong, it can be cleaved by certain low-valent, electron-rich transition metal complexes, often through an oxidative addition mechanism. researchgate.net This C-S bond cleavage presents an alternative to the use of aryl halides in cross-coupling reactions, an approach known as Liebeskind-Srogl cross-coupling, where a thioester is coupled with a boronic acid. While the methylthio group of this compound is not a thioester, related catalytic systems could potentially be developed to activate the C-S bond for coupling reactions.

Furthermore, the thioether group can direct C-H activation reactions. Catalytic systems, particularly those using palladium, rhodium, or ruthenium, can selectively functionalize a C-H bond ortho to a directing group. In this compound, the methylthio group could potentially direct the metallation and subsequent functionalization of the C-H bond at the 3-position of the aromatic ring.

Conversely, the sulfur atom can sometimes act as a catalyst poison, strongly binding to the metal center and deactivating the catalyst. The success of a given transformation would depend on the specific metal, ligand, and reaction conditions employed.

Another potential transformation is the oxidation of the sulfide to a sulfoxide or a sulfone. This can be achieved with various oxidizing agents and can also be performed catalytically using transition-metal-free systems. mdpi.com For example, catalytic aerobic oxidation can convert methyl aryl sulfides into their corresponding sulfoxides selectively. mdpi.com

Table 4: Potential Catalytic Transformations

Reaction Type Substrate Catalyst/Reagent Potential Product
C-S Bond Cross-Coupling This compound Ni or Pd catalyst, Organometallic reagent Arylated or Alkylated product (via C-S cleavage)
Directed C-H Functionalization This compound [Pd(OAc)2], Oxidant, Coupling Partner 3-Functionalized this compound

Mechanistic Investigations of Catalyzed Transformations of this compound

Mechanistic investigations into the catalyzed transformations of this compound are not extensively documented. However, the reactivity of the aryl C–S bond is analogous to that in other aryl sulfides, which have been the subject of numerous mechanistic studies, particularly in the context of transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netillinois.edu The presence of the ortho-butoxy group is expected to exert a significant influence on the reaction mechanisms through both electronic and steric effects.

The key step in many catalytic transformations of aryl sulfides is the oxidative addition of the C–S bond to a low-valent transition metal center, typically palladium(0) or nickel(0). nih.gov For a generic palladium-catalyzed cross-coupling reaction, the catalytic cycle is generally understood to proceed via the following elementary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C(aryl)–S bond of this compound to form a Pd(II) intermediate. The rate and facility of this step are influenced by the electron density of the aryl ring and the steric hindrance around the C–S bond. The electron-donating nature of the 2-butoxy group would increase the electron density on the aromatic ring, potentially making the C–S bond less susceptible to oxidative addition compared to electron-deficient aryl sulfides. However, the oxygen atom of the butoxy group can also act as a coordinating Lewis base, potentially assisting in the oxidative addition step by pre-coordination to the metal center. This "directing group" effect has been observed to be critical in facilitating the oxidative addition step in certain cross-coupling reactions. nih.gov

Transmetalation (in cross-coupling reactions): The Pd(II) intermediate undergoes transmetalation with a suitable organometallic reagent (e.g., an organoboron, organozinc, or Grignard reagent).

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C–C or C-heteroatom bond and regenerate the active Pd(0) catalyst.

Table 1: Postulated Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound

StepDescriptionInfluencing Factors for this compound
Oxidative Addition Insertion of Pd(0) into the C(aryl)–S bond.- Electronic Effect: Electron-donating butoxy group may deactivate the C-S bond. - Directing Group Effect: The ortho-oxygen may coordinate to the metal, facilitating the reaction.
Transmetalation Transfer of an organic group from a main group organometallic reagent to the Pd(II) center.The nature of the coupling partner and the ligands on the palladium complex are the primary determinants.
Reductive Elimination Formation of the final product and regeneration of the Pd(0) catalyst.Steric bulk around the palladium center can influence the rate of this step.

Recent advances have also explored decarbonylative cross-coupling reactions of thioesters as an alternative route to aryl sulfides, which proceeds through a different mechanistic manifold involving the decarbonylation of a transient acyl-metal species. nih.gov While not a direct transformation of this compound, this highlights the diverse mechanistic pathways available for the formation and cleavage of C–S bonds.

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound (if applicable)

The stereochemical outcomes in reactions of this compound would be relevant in transformations that either introduce a new chiral center or involve reactions with chiral reagents or catalysts. Given that this compound is achiral, the discussion of diastereoselectivity would apply to reactions where the substrate is transformed into a product with multiple stereocenters or when it reacts with a chiral partner.

While no specific studies on the diastereoselective reactions of this compound have been reported, general principles of stereocontrol in reactions of analogous aryl sulfides can be considered. For instance, the ortho-butoxy group could play a significant role in directing the stereochemical course of a reaction.

One relevant area of investigation is the asymmetric oxidation of the sulfur atom to form a chiral sulfoxide. The stereoselectivity of such a reaction would be influenced by the steric bulk of the ortho-butoxy group, which could direct an incoming chiral oxidant to one face of the sulfur atom.

Furthermore, in catalyzed reactions, the use of chiral ligands on the metal catalyst can induce enantioselectivity. The interaction between the chiral ligand and the ortho-butoxy group of the substrate could be a key factor in determining the stereochemical outcome. Attractive interactions, such as CH–π interactions between the substrate and the ligand, have been shown to control stereoselectivity in various reactions. acs.org

A pertinent example from the literature, although not involving an alkoxy group, is the copper-catalyzed diastereoselective imidation of diaryl sulfides bearing a chiral oxazolinyl moiety at the ortho-position. In this case, the chiral auxiliary directs the imidation to one of the lone pairs of the sulfur atom, leading to high diastereoselectivity. This demonstrates the potential for an ortho-substituent to exert significant stereocontrol.

Table 2: Potential Stereoselective Reactions of this compound and Influencing Factors

Reaction TypePotential for StereoselectivityKey Influencing Factors
Asymmetric Sulfoxidation Formation of a chiral sulfoxide.- Use of a chiral oxidant. - Steric and electronic influence of the ortho-butoxy group.
Asymmetric Cross-Coupling Formation of an atropisomeric biaryl product if rotation around the new C-C bond is restricted.- Use of a chiral ligand on the transition metal catalyst. - Steric hindrance from the ortho-butoxy group contributing to rotational barriers.
Diastereoselective Reaction with a Chiral Reagent Formation of diastereomeric products.- The inherent stereochemistry of the reacting partner. - The directing effect of the ortho-butoxy group influencing the approach of the reagent.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Butoxyphenyl Methyl Sulfane

High-Resolution Multinuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure and conformational dynamics of organic compounds. For (2-butoxyphenyl)(methyl)sulfane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The aromatic protons would typically appear in the downfield region (approximately 6.8-7.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions on the phenyl ring. The protons of the butoxy group would show characteristic signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom. The methylsulfane (S-CH₃) protons would appear as a singlet, typically in the range of 2.4-2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The chemical shifts would be indicative of the carbon's electronic environment. For instance, the carbon atom attached to the oxygen of the butoxy group would be significantly downfield compared to the other aliphatic carbons. Similarly, the aromatic carbons would have distinct shifts based on their substitution.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are estimated values based on analogous compounds and general NMR principles, as specific experimental data is not publicly available.)

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic H6.8 - 7.5m7.0 - 8.0
O-CH₂-3.9 - 4.1t~6.5
-CH₂-1.7 - 1.9p~7.0
-CH₂-1.4 - 1.6sextet~7.5
-CH₃0.9 - 1.0t~7.4
S-CH₃2.4 - 2.5sN/A

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general NMR principles, as specific experimental data is not publicly available.)

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O155 - 158
Aromatic C-S125 - 128
Aromatic C-H110 - 130
O-CH₂-67 - 69
-CH₂-31 - 33
-CH₂-19 - 21
-CH₃13 - 15
S-CH₃14 - 16

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity within the butoxy chain and identifying adjacent protons on the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. fluorochem.co.uk This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. fluorochem.co.uk This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different functional groups, for example, showing the correlation between the S-CH₃ protons and the aromatic carbon to which the sulfur is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY or ROESY could provide insights into the preferred conformation, for instance, the spatial relationship between the butoxy group and the methylsulfane group. chemicalbook.com

The butoxy and methylsulfane groups in this compound can rotate around their bonds to the phenyl ring. At different temperatures, the rate of this rotation can change, which can be observed by NMR. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR spectra with temperature (a technique known as dynamic NMR), it would be possible to determine the energy barriers for these rotational processes.

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR can probe its structure in the crystalline form. If this compound can exist in different crystalline forms (polymorphs), solid-state NMR would be a powerful tool to distinguish between them. Each polymorph would likely have a unique solid-state NMR spectrum due to differences in the local environment of the nuclei in the crystal lattice. This technique can provide information on bond lengths, angles, and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a key technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways under ionization.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound (C₁₁H₁₆OS, molecular weight 196.31), HRMS-ESI would be used to confirm the elemental composition by providing a highly accurate mass measurement. bldpharm.com

Electron Impact (EI): EI is a higher-energy ionization technique that leads to extensive fragmentation of the molecule. scribd.com The resulting mass spectrum is a fingerprint of the molecule and can be used to deduce its structure. The fragmentation of this compound would likely involve several key pathways:

Alpha-cleavage: Cleavage of the C-S bond could lead to the loss of a methyl radical (•CH₃) or a butoxyphenyl radical.

Cleavage of the butoxy chain: Fragmentation of the butyl group is expected, leading to the loss of ethylene (B1197577) (C₂H₄) or a propyl radical (•C₃H₇).

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible if the steric and electronic conditions are met, potentially leading to the loss of butene. libretexts.org

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound (Note: These are predicted fragmentation patterns based on general principles of mass spectrometry, as specific experimental data is not publicly available.)

m/z Proposed Fragment Ion Proposed Neutral Loss
196[C₁₁H₁₆OS]⁺•Molecular Ion
181[C₁₀H₁₃OS]⁺•CH₃
140[C₇H₈OS]⁺•C₄H₈ (Butene)
125[C₇H₅OS]⁺•CH₃
97[C₆H₅S]⁺C₄H₉O•

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the molecule would first be ionized, likely forming a molecular ion [M]+•. This precursor ion would then be selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation pattern is predictable based on the functional groups present in the molecule. The ether and thioether linkages are expected to be primary sites of fragmentation. Key fragmentation pathways for this compound would likely include:

Loss of the butyl group: Cleavage of the O-C4H9 bond, leading to a fragment ion corresponding to the 2-mercaptophenoxy radical cation.

Loss of the methyl group: Cleavage of the S-CH3 bond, resulting in a butoxyphenylthio radical cation.

Cleavage of the butoxy chain: Fragmentation of the butyl group itself, leading to the loss of smaller alkyl radicals.

Aromatic ring fragmentation: At higher collision energies, the aromatic ring itself could fragment.

The analysis of these fragment ions allows for the unambiguous confirmation of the compound's connectivity and structure.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Lost Neutral
196.1 139.0 C4H9• (Butyl radical)
196.1 181.1 CH3• (Methyl radical)
196.1 168.1 C2H4 (Ethene)

Note: The m/z values are theoretical and based on the expected fragmentation of the parent molecule.

Isotopic Abundance Analysis for Heteroatom Identification

Isotopic abundance analysis in mass spectrometry is a crucial tool for identifying the presence of certain elements, known as heteroatoms, within a molecule. Sulfur, a key component of this compound, has a characteristic isotopic signature. While the most abundant isotope of sulfur is ³²S, it also has a naturally occurring heavier isotope, ³⁴S, with a relative abundance of approximately 4.2%.

This means that in the mass spectrum of a sulfur-containing compound, the molecular ion peak (M) will be accompanied by a smaller peak at M+2, corresponding to the molecules that contain the ³⁴S isotope. The relative intensity of this M+2 peak is a direct indication of the number of sulfur atoms in the molecule. For a compound with a single sulfur atom, like this compound, the M+2 peak will be approximately 4.2% of the intensity of the main molecular ion peak. This provides strong evidence for the presence of sulfur in the compound's structure.

Table 2: Expected Isotopic Pattern for a Molecule Containing One Sulfur Atom

Isotope Relative Abundance (%)
³²S 95.02
³³S 0.75
³⁴S 4.21

Note: This table reflects the natural abundance of sulfur isotopes.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering a complete picture of its molecular geometry. To perform this analysis, a single crystal of the compound of suitable size and quality is required. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

The determination of absolute configuration is relevant only for chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the determination of its absolute configuration is not applicable.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While polymorphism is a possibility for any compound, the likelihood of its occurrence in this compound would depend on factors such as the flexibility of the butoxy chain and the potential for different intermolecular packing arrangements. A systematic study involving crystallization from various solvents and at different temperatures would be necessary to investigate the potential existence of polymorphs of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing its vibrational modes. Each functional group has a characteristic set of vibrational frequencies.

For this compound, the key functional groups are the aromatic ring, the ether linkage (C-O-C), the thioether linkage (C-S-C), and the alkyl (butyl and methyl) groups.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected in the range of 3000-3100 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region.

Ether Linkage: The characteristic C-O-C stretching vibrations are strong and typically found in the 1000-1300 cm⁻¹ range.

Thioether Linkage: The C-S stretching vibrations are generally weak and appear in the 600-800 cm⁻¹ region.

Alkyl Groups: The C-H stretching vibrations of the methyl and butyl groups are expected in the 2850-2960 cm⁻¹ range.

The combination of FT-IR and Raman spectroscopy provides complementary information. While FT-IR is particularly sensitive to polar functional groups like the ether linkage, Raman spectroscopy is often better for identifying non-polar bonds, such as the C-S and C-C bonds. A spectroscopic study of a related compound, 4-methoxythioanisole, has shown the utility of these techniques in assigning vibrational modes. ijert.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman
Aliphatic C-H Stretch 2850 - 2960 FT-IR, Raman
Aromatic C=C Stretch 1450 - 1600 FT-IR, Raman
Asymmetric C-O-C Stretch 1200 - 1275 FT-IR
Symmetric C-O-C Stretch 1000 - 1075 Raman

Note: These are approximate ranges and the exact peak positions would need to be determined experimentally.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The study of how molecules interact with light is fundamental to understanding their electronic structure and potential applications, for instance, in the field of optoelectronic materials. Electronic absorption spectroscopy measures the wavelengths of light that a molecule absorbs, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. Emission spectroscopy, conversely, measures the light emitted as the excited electron returns to a lower energy state.

Currently, detailed experimental data on the electronic absorption and emission spectra of this compound are not extensively available in peer-reviewed literature. Such studies would be invaluable for characterizing its photophysical properties. Theoretical calculations could provide predictions of the electronic transitions, including the primary π-π* and n-π* transitions expected for an aromatic thioether. The butoxy and methylthio substituents on the benzene (B151609) ring would be expected to influence the energy of these transitions through both inductive and resonance effects.

A comprehensive analysis would involve dissolving the compound in various solvents to assess solvatochromic effects, which could provide information about the change in dipole moment upon electronic excitation. Data from such an investigation would typically be presented in a table summarizing the absorption maxima (λmax), molar absorptivity (ε), and emission wavelengths.

Table 1: Hypothetical Electronic Absorption and Emission Data for this compound

SolventAbsorption λmax (nm)Molar Absorptivity (ε, M-1cm-1)Emission λmax (nm)
HexaneData not availableData not availableData not available
EthanolData not availableData not availableData not available
Acetonitrile (B52724)Data not availableData not availableData not available

Note: This table is presented as a template for future experimental findings. Currently, no specific data for this compound is publicly documented.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For CD spectroscopy to be applicable to this compound, a chiral center would need to be introduced into the molecule. This could be achieved, for example, by introducing a chiral substituent on the butoxy group or by creating a chiral sulfoxide (B87167) through oxidation of the thioether.

In the absence of a chiral center, this compound is achiral and would not exhibit a CD spectrum. However, the study of chiral derivatives could provide significant insight into their absolute configuration and conformational preferences in solution. nih.govnih.govnih.govnih.gov The resulting CD spectrum, characterized by positive or negative Cotton effects, could be correlated with the spatial arrangement of the chromophores. nih.govnih.gov Theoretical calculations of CD spectra for different enantiomers can be a valuable tool in assigning the absolute configuration of the synthesized chiral derivatives. nih.gov

Table 2: Potential Chiral Derivatives of this compound for CD Analysis

Chiral Derivative NameSource of ChiralityPotential for CD Spectroscopy
(R/S)-(2-(1-methylpropoxy)phenyl)(methyl)sulfaneChiral butoxy groupYes
(R/S)-(2-Butoxyphenyl)(methyl)sulfoxideChiral sulfoxideYes

Note: This table lists hypothetical chiral derivatives. To date, the synthesis and circular dichroism analysis of such derivatives of this compound have not been reported in scientific literature.

Theoretical and Computational Chemistry Insights into 2 Butoxyphenyl Methyl Sulfane

Electronic Structure Analysis using Quantum Chemical Methods (DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and Ab Initio calculations, are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgschrodinger.com A smaller gap generally suggests higher reactivity. wikipedia.org

For (2-Butoxyphenyl)(methyl)sulfane, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the sulfur atom, reflecting their electron-donating capabilities. The LUMO, conversely, would likely be distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack.

Hypothetical Data Table: Calculated HOMO-LUMO Energies and Energy Gap for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

| HOMO-LUMO Gap | 5.3 |

This table presents hypothetical values for illustrative purposes.

Charge distribution analysis provides insight into the partial charges on each atom within the molecule, which is essential for understanding its polarity and intermolecular interactions. Methods like Mulliken and Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. researchgate.net

An electrostatic potential map (MEP) visually represents the charge distribution on the molecule's surface. researchgate.netresearchgate.net Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify low electron density (positive potential), indicating sites for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and sulfur atoms and a more positive potential on the hydrogen atoms of the methyl and butyl groups.

Hypothetical Data Table: Calculated Atomic Charges for Key Atoms in this compound using NBO Analysis

Atom Charge (e)
S -0.15
O -0.50
C (aromatic, bonded to S) +0.20
C (aromatic, bonded to O) +0.45

This table presents hypothetical values for illustrative purposes.

Bond order analysis quantifies the number of chemical bonds between two atoms, offering a measure of bond strength. Valence analysis provides information about the bonding capacity of each atom in the molecule. These analyses help in understanding the nature and stability of the chemical bonds within this compound. For instance, the C-S and C-O bonds would be of particular interest, with their bond orders indicating their relative strengths and potential for cleavage in chemical reactions.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the butoxy and methylthio groups means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms and the energy barriers between them.

By systematically rotating the single bonds in the molecule and calculating the energy at each step, a potential energy surface can be mapped. libretexts.orgarxiv.org The minima on this surface correspond to stable conformers. For this compound, several stable conformers would be expected, differing in the orientation of the butyl chain and the methyl group relative to the phenyl ring. The relative energies of these conformers determine their population at a given temperature.

Hypothetical Data Table: Relative Energies of Stable Conformers of this compound

Conformer Relative Energy (kcal/mol)
Conformer 1 (Global Minimum) 0.00
Conformer 2 +1.2

This table presents hypothetical values for illustrative purposes.

The potential energy surface also reveals the energy barriers for rotation around key bonds, such as the C-S and C-O bonds. uu.nlresearchgate.net These rotational barriers are the energy required to move from one stable conformer to another and are crucial for understanding the molecule's dynamic behavior. A study on methyl phenyl sulfide (B99878), an analogous compound, indicated a low barrier to rotation around the C-S bond, suggesting considerable flexibility. pleiades.online A similar trend would be expected for this compound, although steric hindrance from the butoxy group could influence the rotational barrier.

Hypothetical Data Table: Calculated Rotational Barriers for Key Bonds in this compound

Bond Rotational Barrier (kcal/mol)
Phenyl-S Bond 3.5
Phenyl-O Bond 4.8

This table presents hypothetical values for illustrative purposes.

Mechanistic Computations for Reaction Pathways and Transition State Elucidation

Computational quantum chemistry offers indispensable tools for mapping out the potential energy surfaces of chemical reactions. For this compound, these methods can be used to explore various transformations, such as oxidation of the sulfur atom or electrophilic aromatic substitution on the phenyl ring.

A critical aspect of understanding a chemical reaction is determining its feasibility and speed, which are governed by the activation energy (Ea) and the reaction rate constant (k). Density Functional Theory (DFT) is a commonly employed computational method for this purpose. By locating the transition state structure on the potential energy surface, the energy barrier for the reaction can be calculated.

For a hypothetical oxidation of the sulfur atom in this compound to the corresponding sulfoxide (B87167), a DFT calculation could yield the data presented in the table below. The rate constants can be estimated using Transition State Theory (TST).

Table 1: Predicted Activation Energies and Rate Constants for the Oxidation of this compound

Reaction Computational Method Solvent Activation Energy (kcal/mol) Rate Constant (s⁻¹)
Sulfoxidation B3LYP/6-31G(d) Acetonitrile (B52724) 15.2 1.2 x 10⁻³

Many chemical reactions proceed through one or more transient species known as reaction intermediates. Identifying these intermediates is crucial for a complete understanding of the reaction mechanism. Computational methods can be used to predict the structure and stability of potential intermediates along a reaction pathway. For instance, in an electrophilic aromatic substitution reaction on the butoxyphenyl ring, a sigma complex (or arenium ion) is a key intermediate. Computational calculations can confirm its existence and determine its energy relative to the reactants and products.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interaction Studies

This compound possesses considerable conformational flexibility due to the rotatable bonds in the butoxy group and the thioether linkage. Molecular dynamics (MD) simulations can provide insights into the accessible conformations and the dynamics of their interconversion. By simulating the motion of the molecule over time, the preferential orientations of the substituent groups can be determined.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, the interaction of this compound with a biological target or its aggregation behavior in solution can be simulated to understand the nature and strength of the non-covalent forces at play.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application. pdx.eduliverpool.ac.uknih.govlibretexts.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR parameters.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
O-CH₂ 4.05 4.02
S-CH₃ 2.50 2.48
Aromatic-H (ortho to OBu) 6.95 6.92

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.netresearchgate.netwisc.eduq-chem.com These calculations help in assigning the observed vibrational bands to specific molecular motions.

Solvation Effects on the Structure and Reactivity of this compound

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium. researchgate.net

For this compound, studying solvation effects is important for understanding its behavior in different chemical environments. For example, the conformational equilibrium of the butoxy chain might shift in a polar solvent compared to a nonpolar one. Similarly, the activation energy of a reaction can be highly dependent on the solvent's ability to stabilize the transition state.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(2-Butoxyphenyl)(methyl)sulfoxide

As a Synthetic Building Block for Complex Organic Molecules and Functional Materials

The versatility of the thioether and alkoxy moieties makes this compound a promising candidate as a foundational element in the construction of more complex chemical architectures.

Aryl sulfides are integral components in many specialized organic scaffolds due to the thioether group's ability to be transformed into other functional groups, such as sulfoxides and sulfones, or to be involved in carbon-sulfur bond-forming reactions. The presence of the butoxy group can influence the solubility and electronic properties of the resulting scaffolds. While specific examples for this compound are not documented, the synthesis of various aryl sulfides is a well-established field, often employing metal-catalyzed cross-coupling reactions. nih.govnih.govorganic-chemistry.org For instance, methods like the metal-free arylation of thiols with diaryliodonium salts provide a route to a diverse range of aryl sulfides. chemrxiv.org

Reaction TypeKey Reagents/Catalysts for Aryl Sulfide SynthesisPotential Application of Resulting Scaffold
Metal-Catalyzed Cross-CouplingPalladium or Copper catalysts, Aryl Halides, ThiolsPharmaceutical intermediates, Agrochemicals
Metal-Free ArylationDiaryliodonium salts, Organic basesFunctional materials, Organic electronics
Decarboxylative C-S Cross-CouplingAryl carboxylic acids, Thiols, Transition metal catalystsAdvanced materials, Industrial chemicals nus.edu.sg

Sulfur-containing polymers are a significant class of materials known for their unique optical and electronic properties. nih.govmit.edu The incorporation of sulfur atoms into polymer backbones can lead to materials with high refractive indices, enhanced thermal stability, and interesting electrochemical behaviors, making them suitable for applications in optoelectronics. nih.govacs.orgrsc.org The general class of poly(p-phenylene sulfide) (PPS) and its derivatives are well-known high-performance thermoplastics. While this compound itself has not been explicitly reported as a monomer, its structure is analogous to precursors used in the synthesis of functionalized sulfur-containing polymers. The butoxy group could enhance the solubility and processability of the resulting polymers. The ring-opening polymerization of sulfur-containing monomers is another avenue for creating novel polymeric materials. rsc.org

Polymer TypeKey MonomersPotential Properties and Applications
Poly(phenylene sulfide) and derivativesDihalobenzenes, Sodium SulfideHigh thermal stability, chemical resistance, electrical insulation
Sulfur-containing conjugated polymersThiophene derivatives, Elemental sulfurHigh refractive index, optoelectronic properties nih.govmit.edu
Polymers from inverse vulcanizationElemental sulfur, Unsaturated monomers (e.g., diisopropenylbenzene)Infrared optics, battery materials nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.goverciyes.edu.tr Thioethers and their derivatives can participate in MCRs to generate sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. For example, the Gewald reaction, a well-known MCR, produces highly substituted 2-aminothiophenes. While the direct participation of this compound in such reactions is yet to be explored, its structural features make it a plausible candidate for the development of novel MCRs leading to diverse molecular architectures. tandfonline.com The synthesis of spirooxindole-annulated thiopyran derivatives through a one-pot, five-component reaction highlights the potential for complex sulfur-containing structures to be assembled efficiently. nih.gov

Role in Catalysis

The sulfur atom in thioethers possesses a lone pair of electrons that can coordinate to transition metals, making them suitable as ligands in catalysis.

Thioether-containing ligands have been successfully employed in various transition metal-catalyzed reactions. researchgate.net The sulfur atom can act as a directing group in C-H activation, facilitating the functionalization of otherwise inert C-H bonds. nih.govacs.orgscilit.comrsc.org For instance, thioethers have been shown to direct the ortho-C–H activation of arenes in reactions catalyzed by palladium and ruthenium. nih.govscilit.com In some cases, thioether ligands have been found to accelerate C-H olefination reactions. acs.org The hemilabile nature of the sulfur-metal bond can be advantageous in catalytic cycles. researchgate.net While this compound has not been specifically tested as a ligand, its structure suggests it could coordinate to a metal center, with the butoxy group potentially influencing the steric and electronic environment of the catalyst.

Catalytic ReactionRole of ThioetherTransition MetalPotential Outcome
C-H OlefinationDirecting Group/LigandPalladium (Pd), Rhodium (Rh)Formation of new C-C bonds nih.govrsc.org
Cross-Coupling ReactionsLigandPalladium (Pd), Nickel (Ni)Synthesis of complex organic molecules nih.govresearchgate.net
(De)hydrogenation ReactionsTransient Cooperative LigandRuthenium (Ru)Efficient bond activation through metal-ligand cooperation nih.govrsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing field. Aryl sulfides can be precursors to organocatalysts. For example, visible light-mediated synthesis of aryl sulfides has been achieved using an organocatalytic system. scispace.comrsc.orgnih.gov While the direct conversion of this compound to an organocatalyst has not been reported, its structure could be modified to incorporate catalytically active moieties.

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases. tcichemicals.com Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts. nitrkl.ac.inwikipedia.org While less common, sulfur-based compounds can also be explored as precursors for phase-transfer catalysts. For instance, the synthesis of sulfides and disulfides has been achieved using phase-transfer catalysis. nitrkl.ac.in The lipophilic butoxy group in this compound could be a beneficial feature in the design of novel phase-transfer catalysts.

Applications in Advanced Analytical Chemistry

The utility of a chemical compound in analytical chemistry is often predicated on its purity and the thorough characterization of its physical and chemical properties. This compound serves as a valuable entity in this field, primarily as a reference material.

This compound is commercially available from chemical suppliers who provide detailed analytical data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) results. bldpharm.com The availability of this well-documented spectroscopic information is a prerequisite for a compound's use as a reference standard. In practice, analytical laboratories can utilize this compound to calibrate instrumentation and validate analytical methods. For instance, its distinct signals in ¹H and ¹³C NMR spectra can serve as a reference point for chemical shift calibration, and its known retention time in a specific HPLC system can be used to verify system performance and reproducibility.

Available Analytical Data for this compound

Data Type Availability
Nuclear Magnetic Resonance (NMR) Available
High-Performance Liquid Chromatography (HPLC) Available
Liquid Chromatography-Mass Spectrometry (LC-MS) Available
Ultraviolet-Visible (UV-Vis) Spectroscopy Not specified

Currently, there is no specific, publicly available research that documents the application of this compound as a chemical probe or in detection systems within non-biological contexts.

Material Science Applications (excluding biological or safety aspects)

The intersection of organic chemistry and material science has led to the development of novel materials with tailored properties. While detailed studies are limited, the classification of this compound suggests potential in this arena.

Some chemical suppliers categorize this compound and its derivatives, such as (2-Butoxy-5-methylphenyl)(methyl)sulfane, under the umbrella of "Electronic Materials". bldpharm.combldpharm.com This suggests a potential, albeit not yet widely documented, role in the formulation or synthesis of materials for electronic devices. The presence of both an electron-donating butoxy group and a sulfur atom in the molecule could influence its electronic properties, making it a candidate for research into new organic semiconductors or as a component in dielectric layers. However, specific research detailing its performance as an organic semiconductor or its dielectric constant is not currently available in the public domain. For context, the dielectric constants of various other organic compounds are well-documented.

Dielectric Constants of Selected Organic Compounds at Room Temperature

Compound Dielectric Constant (ε)
Benzene (B151609) 2.27
Toluene 2.38
Anisole 4.33
Chlorobenzene 5.62
Nitrobenzene 34.82

There is currently no available scientific literature detailing the incorporation or use of this compound in the development of smart materials or responsive systems.

Environmental Chemical Processes Involving this compound

At present, there are no specific studies or reports in the public domain that describe the environmental chemical processes, such as degradation pathways, transport mechanisms, or interactions with environmental matrices, involving this compound.

Applications of 2 Butoxyphenyl Methyl Sulfane in Chemical Science and Technology Non Clinical & Non Safety

Environmental Fate and Behavior

The environmental fate of fenthion and its transformation products, including the oxon and sulfoxide derivatives, is a subject of significant research. These studies are crucial for understanding the persistence and potential long-range transport of these compounds. The primary degradation pathways for fenthion involve oxidation to its sulfoxide and sulfone, as well as its corresponding oxon analogs. nih.govwho.int

Abiotic degradation processes are key determinants in the persistence of fenthion's metabolites in the environment. These processes include hydrolysis and photolysis, which contribute to the breakdown of the compounds in soil and water systems.

Hydrolysis:

The stability of fenthion and its metabolites to hydrolysis is pH-dependent. Studies on fenthion in aqueous buffer solutions have determined its half-life under various pH conditions. For instance, at 25°C, the half-life of fenthion was found to be 48.5 days at pH 5, 48.0 days at pH 7, and 39.5 days at pH 9. While specific hydrolysis data for Fenthion oxon sulfoxide is less commonly reported, the general behavior of organophosphate esters suggests that hydrolysis would be a relevant degradation pathway, with rates influenced by pH and temperature. The hydrolysis of the phosphate (B84403) ester bond is a primary mechanism of degradation for this class of compounds.

Interactive Data Table: Hydrolysis Half-life of Fenthion

pHTemperature (°C)Half-life (days)
52548.5
72548.0
92539.5

Photolysis:

Photodegradation is another significant pathway for the breakdown of fenthion and its derivatives. In the presence of sunlight and air, fenthion has been observed to transform completely into its sulfoxide and sulfone oxidation products within one to three days. who.int These products are subsequently decomposed into non-insecticidal compounds. who.int Research on the photodecomposition of fenthion has identified that the molecule undergoes photoheterolysis from its excited singlet state, leading to the formation of a singlet "sigma aryl cation". researchgate.net This reactive intermediate can then react with nucleophiles present in the environment. researchgate.net This mechanism may account for the formation of various photodegradation products. researchgate.net Given the structural similarities, Fenthion oxon sulfoxide is also expected to be susceptible to photolytic degradation.

The potential for atmospheric transport of pesticides and their degradation products is a critical aspect of their environmental risk assessment. While detailed atmospheric fate studies specifically on Fenthion oxon sulfoxide are limited, the behavior of the parent compound, fenthion, provides valuable insights. Organophosphate compounds can enter the atmosphere through spray drift during application and volatilization from soil and plant surfaces.

The atmospheric fate of these compounds is also influenced by their physical properties, such as vapor pressure and solubility in water, which affect their partitioning between the gas and particulate phases and their removal from the atmosphere via wet and dry deposition. The oxidation products of fenthion, including the sulfoxide and sulfone derivatives, are generally more polar and less volatile than the parent compound, which may influence their atmospheric transport and deposition characteristics.

Derivatives, Analogues, and Structure Reactivity Relationships Based on 2 Butoxyphenyl Methyl Sulfane

Systematic Synthesis and Characterization of Structural Analogues of (2-Butoxyphenyl)(methyl)sulfane

The synthesis of analogues of this compound can be methodically approached by modifying distinct parts of the molecule. General synthetic strategies for aryl alkyl sulfides often involve the coupling of an aryl thiol with an alkyl halide or the palladium-catalyzed coupling of an aryl halide with a thiol. One common route to the parent compound, this compound, likely involves the preparation of 2-butoxythiophenol followed by methylation. Analogues can then be generated by varying the starting materials in these synthetic sequences.

A series of analogues can be synthesized by varying the alkyl group attached to the sulfur atom. This is typically achieved by reacting 2-butoxythiophenol with a range of alkyl halides (R-X, where R = ethyl, propyl, isopropyl, etc.) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the halide from the alkylating agent.

A representative synthetic scheme is as follows: 2-Butoxythiophenol + R-X + Base → (2-Butoxyphenyl)(alkyl)sulfane + Base·HX

The characterization of these analogues would rely on standard spectroscopic techniques. For instance, ¹H NMR spectroscopy would show characteristic signals for the protons of the new alkyl group, and ¹³C NMR would confirm the presence of the corresponding carbon atoms. Mass spectrometry would be used to confirm the molecular weight of each new analogue.

Table 1: Hypothetical Spectroscopic Data for (2-Butoxyphenyl)(alkyl)sulfane Analogues

Alkyl Group (R)¹H NMR (δ, ppm, characteristic signals)¹³C NMR (δ, ppm, characteristic signals)MS (m/z, [M]⁺)
Methyl~2.5 (s, 3H, S-CH₃)~15.0 (S-CH₃)196.1
Ethyl~2.8 (q, 2H, S-CH₂), ~1.3 (t, 3H, CH₃)~25.0 (S-CH₂), ~14.0 (CH₃)210.1
n-Propyl~2.7 (t, 2H, S-CH₂), ~1.6 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃)~33.0 (S-CH₂), ~22.0 (CH₂), ~13.5 (CH₃)224.1
Isopropyl~3.2 (sept, 1H, S-CH), ~1.3 (d, 6H, 2xCH₃)~35.0 (S-CH), ~23.0 (2xCH₃)224.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

To investigate the influence of the alkoxy group, a series of (2-alkoxyphenyl)(methyl)sulfanes can be prepared. This would involve the initial synthesis of various 2-alkoxythiophenols. Starting from 2-mercaptophenol, different alkyl halides (e.g., ethyl bromide, propyl bromide, pentyl bromide) can be used in a Williamson ether synthesis to generate the desired 2-alkoxyphenols, which are then converted to the corresponding thiophenols and subsequently methylated.

The synthesis and characterization would follow similar procedures as described above, with spectroscopic data confirming the identity of each analogue.

Table 2: Hypothetical Physical Properties of (2-Alkoxyphenyl)(methyl)sulfane Analogues

Alkoxy GroupMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C, hypothetical)
MethoxyC₈H₁₀OS154.23225-230
EthoxyC₉H₁₂OS168.26235-240
PropoxyC₁₀H₁₄OS182.29245-250
ButoxyC₁₁H₁₆OS196.31255-260

Note: The data presented in this table is hypothetical and for illustrative purposes.

The electronic and steric properties of the aromatic ring can be systematically altered by introducing substituents at various positions (e.g., 3-, 4-, 5-, or 6-position). The synthesis of these analogues can be more complex, often requiring multi-step sequences starting from appropriately substituted phenols or anilines. For example, a Sandmeyer-type reaction on a substituted aniline (B41778) could be employed to introduce the thiol group.

The nature and position of the substituent (e.g., electron-donating groups like -OCH₃, -CH₃ or electron-withdrawing groups like -Cl, -NO₂) would be expected to significantly impact the properties of the resulting molecule.

Investigation of Substituent Effects on the Reactivity and Selectivity of this compound Derivatives

The reactivity of the synthesized analogues can be assessed in various chemical transformations. A common reaction for sulfides is oxidation, which can yield sulfoxides and subsequently sulfones. The rate of oxidation would be sensitive to the electronic environment of the sulfur atom. For instance, electron-donating groups on the aromatic ring would be expected to increase the electron density on the sulfur, potentially accelerating the rate of oxidation. Conversely, electron-withdrawing groups would decrease the electron density and likely slow down the reaction.

The selectivity of certain reactions can also be investigated. For example, in electrophilic aromatic substitution reactions, the position of the incoming electrophile will be directed by the combined influence of the alkoxy and methylthio groups, as well as any other substituents on the ring.

Structure-Reactivity Relationship (SRR) Studies

By systematically altering the structure of this compound and measuring the corresponding changes in reactivity, structure-reactivity relationships (SRR) can be established. These studies provide valuable insights into the reaction mechanisms and the factors that govern chemical transformations.

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure and the reactivity of a series of compounds. rsc.orgcapes.gov.brnih.gov For the analogues of this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for oxidation.

To build a QSRR model, a set of molecular descriptors for each analogue would be calculated. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical. rsc.org For example, Hammett constants (σ) for the substituents on the aromatic ring could be used as electronic descriptors. The measured reactivity data would then be correlated with these descriptors using statistical methods like multiple linear regression.

A hypothetical QSRR equation might take the form:

log(k/k₀) = ρσ + δE_s + c

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

ρ is the reaction constant, indicating the sensitivity of the reaction to electronic effects.

σ is the Hammett substituent constant.

δ is a parameter reflecting the sensitivity to steric effects.

E_s is the Taft steric parameter.

c is a constant.

By developing and validating such a model, the reactivity of new, unsynthesized analogues could be predicted, thereby guiding future research and development efforts in a more efficient manner.

Hammett and Taft Analyses for Aromatic and Aliphatic Substituent Effects

The reactivity of this compound is intrinsically linked to the electronic and steric nature of its constituent groups. The principles of linear free-energy relationships (LFERs), particularly the Hammett and Taft equations, provide a quantitative framework for understanding these influences.

The Hammett equation , log(k/k₀) = ρσ, is a valuable tool for assessing the electronic effects of substituents on the reactivity of aromatic rings. wikipedia.orglibretexts.org In the case of this compound, the butoxy group at the ortho position influences the electron density of the phenyl ring and, consequently, reactions involving the ring or the sulfur atom. The Hammett substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent. libretexts.org Alkoxy groups like butoxy are generally considered electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity. youtube.comshaalaa.com In the ortho position, both effects are at play, and steric factors can also influence the conformation and electronic communication with the reaction center. For para-substituted alkoxy groups, the electron-donating resonance effect typically dominates, leading to negative σₚ values. utexas.eduwiredchemist.com The ortho effect is more complex and not as straightforwardly quantified by a single constant.

The Taft equation , log(k/k₀) = ρσ + δEₛ, extends this analysis to aliphatic systems and separates polar (σ) and steric (Eₛ) effects. wikipedia.orgorientjchem.org This is particularly relevant for understanding how the methyl and butoxy groups influence reactivity at the sulfur atom. The polar substituent constant, σ, reflects the inductive effect of a group, while the steric substituent constant, Eₛ, quantifies the steric hindrance it imposes. wikipedia.org

Below are tables of representative Hammett and Taft constants for substituents analogous to those in this compound.

Table 1: Hammett Substituent Constants (σ)

Substituent σ_meta σ_para
-OCH₃ 0.12 -0.27
-OC₂H₅ 0.10 -0.24
-CH₃ -0.07 -0.17
-SCH₃ 0.15 0.00

Data sourced from established literature values. wiredchemist.com These values illustrate that alkoxy groups are electron-donating in the para position but can be slightly electron-withdrawing in the meta position due to the dominance of the inductive effect. wikipedia.org

Table 2: Taft Substituent Constants (σ and Eₛ)*

Substituent Polar Constant (σ*) Steric Constant (Eₛ)
-CH₃ 0.00 0.00
-CH₂CH₃ -0.10 -0.07
-n-C₄H₉ -0.13 -0.40
-C₆H₅CH₂- 0.22 -0.38

Data sourced from established literature values. wikipedia.org These parameters are critical for predicting reaction rates where the transition state is sensitive to inductive and steric effects, such as nucleophilic attack at the sulfur atom.

Exploration of Stereoisomeric Forms of this compound and Their Distinct Chemical Properties (if applicable)

Stereoisomerism in organosulfur compounds is a critical aspect that dictates their chemical and biological behavior. For this compound, the molecule itself, assuming an n-butoxy group, is achiral as there are no stereocenters. The sulfur atom is bonded to two different organic groups (methyl and 2-butoxyphenyl), but it lacks the tetrahedral geometry and a lone pair that would make it a chiral center in its sulfide (B99878) state.

However, the situation changes upon oxidation. The corresponding sulfoxide (B87167), (2-Butoxyphenyl)(methyl)sulfoxide , possesses a stereogenic sulfur atom. The sulfur atom in a sulfoxide is tetrahedrally coordinated with a lone pair of electrons acting as the fourth group, making it a chiral center. nih.govwiley-vch.de Consequently, (2-Butoxyphenyl)(methyl)sulfoxide can exist as a pair of enantiomers.

These enantiomers, while having identical physical properties in an achiral environment (e.g., boiling point, density), will exhibit different properties in the presence of other chiral entities. Their distinct chemical properties include:

Interaction with polarized light: They will rotate plane-polarized light in equal but opposite directions.

Reactivity with chiral reagents: They will react at different rates with other chiral molecules, a principle that forms the basis of kinetic resolution.

Role as chiral auxiliaries: Enantiomerically pure sulfoxides are widely used in asymmetric synthesis to control the stereochemical outcome of reactions. nih.govwiley-vch.de

The preparation of single enantiomers of such sulfoxides can be achieved through several methods, including the asymmetric oxidation of the parent sulfide using a chiral oxidizing agent or catalyst, or by the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, such as a menthyl sulfinate (the Andersen synthesis). nih.govwiley-vch.de

Synthesis and Reactivity of Sulfoxide and Sulfone Derivatives Derived from this compound

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone, which are important intermediates and final products in various chemical contexts.

Synthesis of (2-Butoxyphenyl)(methyl)sulfoxide:

The oxidation of the sulfide to the sulfoxide is a common transformation that can be achieved with a variety of oxidizing agents. Care must be taken to avoid over-oxidation to the sulfone. Common methods include:

Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst, such as a metal complex (e.g., titanium, vanadium) or in an acidic medium like acetic acid. acs.orgnih.gov

Meta-chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the selective oxidation of sulfides to sulfoxides at low temperatures.

Sodium Periodate (B1199274) (NaIO₄): A mild and selective reagent, typically used in a solvent mixture like methanol/water.

Synthesis of (2-Butoxyphenyl)(methyl)sulfone:

Further oxidation of the sulfoxide, or direct, more forceful oxidation of the sulfide, yields the corresponding sulfone. The sulfone group is generally more stable and less reactive than the sulfoxide. Synthetic methods include:

Excess strong oxidant: Using an excess of an oxidant like m-CPBA or H₂O₂ at higher temperatures can drive the reaction to the sulfone state. organic-chemistry.org

Potassium Permanganate (B83412) (KMnO₄): A powerful oxidizing agent that can convert sulfides directly to sulfones.

Oxone (2KHSO₅·KHSO₄·K₂SO₄): A versatile and effective oxidant for converting sulfides to sulfones.

The reactivity of these derivatives is distinct. The sulfoxide can be reduced back to the sulfide, or it can participate in reactions like the Pummerer rearrangement. As discussed, chiral sulfoxides are valuable in stereoselective synthesis. nih.gov Sulfones are generally very stable and less reactive. The sulfonyl group is a strong electron-withdrawing group and can activate adjacent protons or act as a good leaving group in certain nucleophilic substitution reactions.

Table 3: Summary of Synthetic Conditions for Sulfoxide and Sulfone Derivatives

Target Compound Starting Material Reagent(s) Typical Conditions
(2-Butoxyphenyl)(methyl)sulfoxide This compound m-CPBA Dichloromethane, 0°C
(2-Butoxyphenyl)(methyl)sulfoxide This compound H₂O₂ / Acetic Acid Room temperature to 50°C
(2-Butoxyphenyl)(methyl)sulfone This compound Oxone® Methanol/Water, room temp.

Concluding Perspectives and Future Research Directions on 2 Butoxyphenyl Methyl Sulfane

Q & A

Q. What are effective synthetic routes for (2-Butoxyphenyl)(methyl)sulfane?

A common method involves palladium/copper-catalyzed cross-coupling. For example:

  • Procedure : React 2-iodothioanisole with phenylacetylene using PdCl₂(PPh₃)₂ (0.33 mmol), CuI (0.017 mmol), THF (10 mL), and Et₃N (15 mL) under reflux. Purify via hexane recrystallization to achieve 92% yield .
  • Key considerations : Catalyst loading, solvent polarity, and stoichiometric ratios of reactants influence yield.
Catalyst System Solvent Yield Reference
PdCl₂(PPh₃)₂/CuITHF/Et₃N92%

Q. How is this compound characterized spectroscopically?

  • ¹³C-NMR : Peaks at δ 55–60 ppm (methyl-S), δ 110–160 ppm (aromatic carbons) .
  • GC-MS : Molecular ion peaks (e.g., m/z = 148 [M⁺]) and fragmentation patterns confirm structure .
  • UV-Vis : Absorbance at 460 nm (if derivatized via cyanolysis) .

Advanced Research Questions

Q. How can sulfane sulfur content in this compound be quantified?

  • Cyanolysis : React with CN⁻ under basic pH (8.5–10), measure SCN⁻ via UV at 460 nm .
  • Reduction to H₂S : Treat with DTT, quantify H₂S via monobromobimane trapping and HPLC .
  • Fluorescent probes : Use SSP2 for cyclization-based fluorescence detection (limit: ~10 nM) .
Method Sensitivity Advantages
CyanolysisModerateHigh specificity for S⁰
Fluorescent probesHighReal-time, non-destructive

Q. What catalytic applications exist for this compound derivatives?

  • Photoredox annulation : React with sulfonyl chlorides under light to form benzothiophenes (yield: 85–90%) .
  • Copper-catalyzed C–H imidation : Achieve imidation of alkyl methyl sulfides using Cu catalysts (e.g., 10 mol% CuI, 60°C, 8 h) .
  • Mechanistic studies : Monitor reaction progress via ³¹P NMR (e.g., δ 45.1 ppm for PS₂ adducts) .

Q. How to resolve contradictions in sulfane sulfur detection data?

  • Cross-validate methods : Compare cyanolysis (specific to S⁰) with fluorescent probes (broad detection) .
  • Control experiments : Include reductants (e.g., DTT) to distinguish between free sulfane sulfur and bound forms .
  • Troubleshooting : Optimize pH (8.5–10 for cyanolysis) and probe concentration (SSP2 at 1–10 µM) .

Data-Driven Insights

Q. What are the stability and purification challenges for this compound?

  • Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C.
  • Purification : Use hexane for recrystallization (reduces polar impurities) .

Q. How does electronic modulation of the phenyl group affect reactivity?

  • Electron-withdrawing groups (e.g., Cl): Reduce nucleophilicity of sulfur, slowing imidation .
  • Alkoxy groups (e.g., butoxy): Enhance solubility in organic solvents, facilitating cross-coupling .

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